Cas no 95192-64-6 (5-bromo-2-methyl-1,3-dinitro-benzene)

5-Bromo-2-methyl-1,3-dinitro-benzene is a halogenated nitroaromatic compound with a molecular formula of C₇H₅BrN₂O₄. This derivative of benzene features bromine and nitro functional groups at the 1, 3, and 5 positions, along with a methyl substituent at the 2-position, contributing to its distinct reactivity profile. The compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its electron-withdrawing nitro groups enhance electrophilic substitution reactions, while the bromine atom offers a versatile site for further functionalization via cross-coupling reactions. The compound exhibits moderate stability under standard conditions, making it suitable for controlled synthetic applications.
5-bromo-2-methyl-1,3-dinitro-benzene structure
95192-64-6 structure
Product Name:5-bromo-2-methyl-1,3-dinitro-benzene
CAS No:95192-64-6
MF:C7H5BrN2O4
MW:261.029600858688
MDL:MFCD07357280
CID:91103
Update Time:2025-10-12

5-bromo-2-methyl-1,3-dinitro-benzene Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-methyl-1,3-dinitrobenzene
    • 5-Bromo-1,3-dinitro-2-methylbenzene
    • 4-Bromo-2,6-dinitrotoluene
    • Benzene, 5-bromo-2-methyl-1,3-dinitro-
    • 5-bromo-2-methyl-1,3-dinitro-benzene
    • 4-bromo-2,6-dinitro-toluene
    • 2,6-dinitro-4-bromo-tolurene
    • UOGCLPDKGPPDHM-UHFFFAOYSA-N
    • STL554328
    • BBL100534
    • RW3765
    • 6355AC
    • OR17614
    • FCH1325841
    • 5-bromo-2-methyl-1,3-dinitro- benzene
    • SY0
    • 5-Bromo-2-methyl-1,3-dinitrobenzene (ACI)
    • MDL: MFCD07357280
    • Inchi: 1S/C7H5BrN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3
    • InChI Key: UOGCLPDKGPPDHM-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(C)=C([N+](=O)[O-])C=C(Br)C=1)=O

Computed Properties

  • Exact Mass: 259.94300
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 91.6
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Yellow crystalline powder
  • Density: 1.793
  • Melting Point: 89.5-90.5 ºC
  • Flash Point: 143.8℃
  • PSA: 91.64000
  • LogP: 3.62030
  • Solubility: Not determined

5-bromo-2-methyl-1,3-dinitro-benzene Security Information

  • Hazardous Material transportation number:UN2811
  • Hazardous Material Identification: Xi
  • HazardClass:6.1
  • PackingGroup:III
  • Safety Term:6.1
  • Packing Group:III

5-bromo-2-methyl-1,3-dinitro-benzene Customs Data

  • HS CODE:2904909090
  • Customs Data:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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5-bromo-2-methyl-1,3-dinitro-benzene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Sulfuric acid ;  10 min, > rt; 1 h, rt
1.2 Solvents: Water ;  cooled
Reference
A Concise Total Synthesis of Breitfussin A and B
Pandey, Sunil Kumar; Guttormsen, Yngve; Haug, Bengt Erik; Hedberg, Christian; Bayer, Annette, Organic Letters, 2015, 17(1), 122-125

Production Method 2

Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Sulfuric acid ;  cooled; 15 h, rt
Reference
Indazole compound and application thereof for preparing IDO inhibitor drug
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Sulfuric acid Solvents: Water ;  10 min, heated; 1 h, rt
Reference
The discovery of pyrano[3,4-b]indole-based allosteric inhibitors of HCV NS5B polymerase with in vivo activity
LaPorte, Matthew G.; Jackson, Randy W.; Draper, Tandy L.; Gaboury, Janet A.; Galie, Kristin; et al, ChemMedChem, 2008, 3(10), 1508-1515

Production Method 4

Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Sulfuric acid Solvents: Water ;  10 min; 1 h, rt
Reference
Preparation of pyranoindole derivatives as inhibitors of hepatitis C polymerase
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Bromine ,  Mercuric oxide Solvents: Carbon tetrachloride ;  rt → 65 °C; 2.5 h, 65 °C; 65 °C → rt
1.2 Reagents: Ammonia Solvents: Methanol ;  1 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
5-HT6 receptor antagonists: lead-optimization and biological evaluation of N-aryl and N-heteroaryl 4-amino-benzene sulfonamides
Bos, Michael; Sleight, Andrew J.; Godel, Thierry; Martin, James R.; Riemer, Claus; et al, European Journal of Medicinal Chemistry, 2001, 36(2), 165-178

Production Method 6

Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Sulfuric acid
Reference
Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors
Matsumaru, Takanori; Inai, Makoto; Ishigami, Kana; Iwamatsu, Toshiki; Maita, Hiroshi; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(10), 2144-2147

Production Method 7

Reaction Conditions
Reference
Process for preparation of indazole compound containing nitrogen substituent and application thereof as IDO inhibitor
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Production Method 8

Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Sulfuric acid ;  8 h, rt
Reference
A 4-aromatic heterocyclic substituted indazole compound and application as dual inhibitor of ido/tdo
, China, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Sulfuric acid ;  8 h, rt
Reference
4-AROMATIC HETEROCYCLIC SUBSTITUTED INDAZOLE AND USE THEREOF AS IDO/TDO DUAL INHIBITOR
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Sulfuric acid Solvents: Water ;  1 h, < 37 °C
Reference
Preparation of condensed pyrazole compounds as TTK protein kinase inhibitors
, Japan, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Sulfuric acid ;  0 °C; 15 h, rt
Reference
Polysubstituted indazole compound and application as IDO inhibitor
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Production Method 12

Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Sulfuric acid ;  8 h, rt
Reference
4,6-Substituted-1H-indazoles as potent IDO1/TDO dual inhibitors
Yang, Lingling; Chen, Yang; He, Junlin; Njoya, Emmanuel Mfotie; Chen, Jianjun; et al, Bioorganic & Medicinal Chemistry, 2019, 27(6), 1087-1098

Production Method 13

Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Sulfuric acid ;  2 h, rt
1.2 Solvents: Water ;  10 min, cooled
Reference
Preparation of nitrogen-containing heterobicycles as inhibitors of KRAS G12C
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Production Method 14

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Potassium bromate Solvents: Water ;  2 - 2.5 h, 80 °C; 2 h, 80 °C; 80 °C → rt
1.2 Reagents: Water ;  cooled
Reference
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Production Method 15

Reaction Conditions
Reference
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5-bromo-2-methyl-1,3-dinitro-benzene Raw materials

5-bromo-2-methyl-1,3-dinitro-benzene Preparation Products

5-bromo-2-methyl-1,3-dinitro-benzene Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:95192-64-6)5-bromo-2-methyl-1,3-dinitro-benzene
Order Number:A845230
Stock Status:in Stock
Quantity:25.0g/50.0g/100.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:05
Price ($):227.0/431.0/701.0
Email:sales@amadischem.com

Additional information on 5-bromo-2-methyl-1,3-dinitro-benzene

5-Bromo-2-Methyl-1,3-Dinitrobenzene: A Comprehensive Overview

The compound with CAS No. 95192-64-6, commonly referred to as 5-bromo-2-methyl-1,3-dinitrobenzene, is a highly specialized aromatic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a bromine atom at the 5-position, a methyl group at the 2-position, and nitro groups at the 1 and 3 positions of the benzene ring. The combination of these substituents imparts distinctive chemical properties that make this compound valuable in research and industrial settings.

Recent studies have highlighted the importance of 5-bromo-2-methyl-1,3-dinitrobenzene in the development of advanced materials and pharmaceuticals. For instance, researchers have explored its potential as a precursor in the synthesis of novel heterocyclic compounds, which are crucial in drug design. The presence of multiple functional groups allows for a wide range of reactions, including nucleophilic aromatic substitution and coupling reactions, making it a versatile building block in organic synthesis.

In terms of physical properties, 5-bromo-2-methyl-1,3-dinitrobenzene exhibits a high melting point due to the strong intermolecular forces arising from the electron-withdrawing nitro groups. This characteristic makes it suitable for applications requiring thermal stability. Additionally, its solubility in various solvents has been extensively studied, providing insights into its behavior in different chemical environments.

The synthesis of 5-bromo-2-methyl-1,3-dinitrobenzene involves a multi-step process that typically begins with bromination of an appropriate benzene derivative followed by nitration at specific positions. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, leading to higher yields and purer products. These improvements are particularly significant for large-scale production in industries such as agrochemicals and specialty chemicals.

From an environmental perspective, understanding the degradation pathways of 5-bromo-2-methyl-1,3-dinitrobenzene is crucial for assessing its impact on ecosystems. Studies have shown that under certain conditions, this compound can undergo hydrolysis or microbial degradation, reducing its persistence in the environment. However, further research is needed to fully characterize its environmental fate and toxicity.

In conclusion, 5-bromo-2-methyl-1,3-dinitrobenzene (CAS No. 95192-64-6) is a compound with remarkable chemical versatility and practical applications. Its unique structure and properties continue to be explored by researchers worldwide, driving innovations in various scientific domains. As new findings emerge, this compound is expected to play an even more significant role in advancing modern chemistry.

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Amadis Chemical Company Limited
(CAS:95192-64-6)5-bromo-2-methyl-1,3-dinitro-benzene
A845230
Purity:99%/99%/99%
Quantity:25.0g/50.0g/100.0g
Price ($):227.0/431.0/701.0
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